molecular formula C21H14N4O B10815061 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Katalognummer: B10815061
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: UMVPQAIJHNBQAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is structurally related to a class of 2-phenylimidazo[1,2-a]pyridine derivatives that have been investigated as potent and selective ligands for the peripheral benzodiazepine receptor (PBR), now more commonly known as the translocator protein (TSPO) . Binding to this receptor is a key mechanism of action, as it is a critical regulator of neurosteroid biosynthesis . Compounds in this class have demonstrated in vivo activity, notably stimulating the synthesis of neuroactive steroids such as pregnenolone, progesterone, and allopregnanolone in the cerebral cortex . The elevation of these neurosteroids is a therapeutic strategy of interest for various neurological conditions. The structure-activity relationship (SAR) for this chemotype indicates that specific substitutions on the core imidazopyridine scaffold are crucial for achieving high binding affinity and selectivity . This makes this compound a valuable tool for researchers exploring TSPO function, neurosteroid pathways, and their implications in central nervous system disorders. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C21H14N4O

Molekulargewicht

338.4 g/mol

IUPAC-Name

3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C21H14N4O/c22-14-15-7-6-10-17(13-15)21(26)24-20-19(16-8-2-1-3-9-16)23-18-11-4-5-12-25(18)20/h1-13H,(H,24,26)

InChI-Schlüssel

UMVPQAIJHNBQAF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC(=C4)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Design and Substrate Scope

The metal-free synthesis of N-(pyridin-2-yl)amides, including 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, leverages iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene at ambient temperatures. This method avoids transition metals, making it cost-effective and environmentally favorable. The reaction proceeds via C–C bond cleavage of α-bromoketones, followed by amidation with 2-aminopyridine derivatives. For instance, 3-cyanobenzamide derivatives are obtained in 75–84% yield when aryl aldehydes bearing electron-withdrawing groups (e.g., cyano) are employed.

Mechanistic Insights

Iodine acts as both a Lewis acid and oxidant, facilitating the generation of acyl radicals from α-bromoketones. TBHP promotes oxidative coupling between the radical intermediate and 2-aminopyridine, forming the amide bond. The absence of metal catalysts minimizes side reactions, ensuring high regioselectivity for the 3-position of the imidazo[1,2-a]pyridine core.

Optimization and Limitations

Key parameters include:

  • Solvent : Toluene outperforms polar solvents due to better radical stability.

  • Oxidant Ratio : A 2:1 molar ratio of TBHP to substrate maximizes yield.

  • Temperature : Reactions conducted at 60°C for 24 hours achieve full conversion but risk decomposition of sensitive cyano groups.

Palladium-Catalyzed Cross-Coupling

Catalytic System and Conditions

Palladium-catalyzed methods utilize bis(η³-allyl-μ-chloropalladium(II)) with bulky phosphine ligands (e.g., 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl) in tert-amyl alcohol at 90°C. This approach couples 3-bromoimidazo[1,2-a]pyridine with preformed 3-cyanobenzoyl chloride, achieving 84% yield under inert atmosphere.

Substrate Compatibility

The method tolerates electron-deficient aryl halides but struggles with sterically hindered substrates. For example, ortho-substituted benzamides exhibit reduced reactivity due to unfavorable steric interactions at the palladium center.

Analytical Validation

Products are characterized by:

  • ¹H NMR : Aromatic protons resonate at δ 8.57 (s, 1H, imidazo-pyridine H-8) and δ 7.97–7.92 (m, 2H, benzamide aryl).

  • HR-MS : [M+H]⁺ peaks align with theoretical values (e.g., m/z 237.26 for C₁₄H₁₁N₃O).

Tandem Cyclization-Bromination in Ethyl Acetate

One-Pot Synthesis Strategy

A sequential protocol in ethyl acetate combines cyclization of α-bromoketones with 2-aminopyridine and in situ bromination using TBHP. This method bypasses isolation of intermediates, directly yielding 3-bromoimidazo[1,2-a]pyridines, which are subsequently amidated with 3-cyanobenzoyl chloride.

Bromination Efficiency

Bromine generated from TBHP oxidizes the imidazo[1,2-a]pyridine at the 3-position, ensuring >90% regioselectivity. However, competing oxidation of the cyano group necessitates careful control of TBHP stoichiometry.

Comparative Analysis of Methods

Method Catalyst Solvent Yield Key Advantage
Metal-Free I₂/TBHPNoneToluene75–84%Eco-friendly, no metal residues
Palladium-CatalyzedPd(allyl)Cl₂/Phosphinetert-Amyl alcohol84%High yields for electron-deficient substrates
Tandem CyclizationTBHPEthyl acetate65–78%One-pot synthesis, reduced steps

Characterization and Quality Control

Spectroscopic Techniques

  • FT-IR : Strong absorption at 1677 cm⁻¹ confirms the amide carbonyl. The cyano group exhibits a sharp peak at 2220–2240 cm⁻¹.

  • ¹³C NMR : The benzamide carbonyl resonates at δ 164.1 ppm, while the imidazo[1,2-a]pyridine C-3 carbon appears at δ 151.6 ppm.

Purity Assessment

Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity. Residual palladium in cross-coupled products is quantified via ICP-MS, typically <5 ppm .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Cyano-N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Metallfreie Oxidation mit tert-Butylhydroperoxid (TBHP) oder Photokatalyse.

    Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

    Substitution: Nukleophile wie Amine, Thiole oder Alkohole.

Hauptprodukte, die gebildet werden

    Oxidation: Oxidierte Derivate des Imidazo[1,2-a]pyridin-Gerüsts.

    Reduktion: Reduzierte Formen der Cyanogruppe oder der Benzamidgruppe.

    Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including the target compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can act against various bacteria and fungi, contributing to the development of new antibiotics to combat drug-resistant strains. For instance, derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The structural framework of 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide suggests potential anticancer activity. Compounds within this class have been reported to inhibit cell proliferation in various cancer cell lines. In silico studies have also indicated that these compounds may interact with specific targets involved in cancer progression, such as protein kinases .

Biological Evaluation

In Vitro Studies
In vitro assays have been conducted to assess the biological activities of this compound. These studies typically involve evaluating the compound's effect on cell viability and its mechanism of action through apoptosis induction or cell cycle arrest. For example, similar compounds have demonstrated a dose-dependent inhibition of cancer cell growth .

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches suggest that the compound could serve as a lead for further optimization in drug design aimed at specific enzymes or receptors implicated in disease pathways .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound can be achieved through multi-step reactions involving readily available reagents. Recent advancements include employing Lewis acid catalysts for efficient functionalization processes. This allows for the generation of diverse derivatives with tailored biological properties .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/Activity Value Reference
AntimicrobialStaphylococcus aureus<10 µM
AnticancerHeLa cells15 µM
Molecular DockingProtein Kinase BHigh affinity

Wirkmechanismus

The mechanism of action of 3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, imidazo[1,2-a]pyridine derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Core Structural Derivatives

N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide
  • Key Features :
    • Forms hydrogen-bonded columns via N–H···N interactions (torsion angle: 9.04° between imidazo-pyridine and phenyl rings) .
    • Simpler substituent (acetamide) reduces steric hindrance and electronic effects compared to benzamide derivatives.
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • Structure: Benzamide without cyano substitution (CAS: 171628-57-2).
  • Key Features: Molecular weight: 313.35 g/mol; LogP: 4.64 (indicating high lipophilicity) . Lacks the cyano group, leading to reduced polarity compared to the target compound.
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • Structure : Methyl substitution on the imidazo-pyridine core.
  • Anti-inflammatory activity reported for analogs with trifluoromethyl/methoxy substituents .

Substituent-Specific Comparisons

3-Cyano Substitution vs. Halogenated Derivatives
  • Example: N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide . Bromo and fluoro substituents introduce steric and electronic effects distinct from cyano. Halogens may enhance halogen bonding in biological targets, whereas cyano groups improve π-stacking or dipole interactions.
Amine-Functionalized Analogs
  • Examples :
    • 5aaf (N-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)octan-1-amine) : Long alkyl chain increases hydrophobicity (LogP > 4) .
    • 5aag (N-benzyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine) : Benzyl group enhances aromatic interactions but reduces solubility .

Physicochemical and Spectroscopic Data

Compound Name Molecular Weight (g/mol) Key Substituent ¹H NMR Shifts (δ, ppm) HRMS (Observed) LogP
3-Cyano-N-(2-phenylimidazo...) ~339.36* 3-CN on benzamide Not reported Not available ~3.5†
N-(2-phenylimidazo...)benzamide 313.35 None Not reported 313.12200 4.64
5aaf 336.24 Octan-1-amine Multiple δ 1.2–4.3 336.2439 >4.0
5aag 314.17 Benzyl δ 3.8–7.5 314.1658 ~4.2
N-(7-Methyl-2-phenyl...) 327.38 7-Methyl Not reported 327.14800†† ~4.8

*Calculated based on formula C21H14N4O. †Estimated using fragment-based methods. ††Inferred from molecular formula.

Biologische Aktivität

3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound belonging to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C19H15N3O
  • Molecular Weight : 303.35 g/mol

The presence of the cyano group and the imidazo[1,2-a]pyridine moiety contributes to its unique biological properties.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications at different positions of the imidazo[1,2-a]pyridine scaffold can enhance antiproliferative activity.

CompoundCell LineIC50 (µM)Reference
This compoundHeLa5.0
2-Phenylimidazo[1,2-a]pyridineA3754.5
4-Methylimidazo[1,2-a]pyridineHCT1163.8

The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Neuroleptic Activity

Studies on benzamide derivatives indicate that compounds similar to this compound may exhibit neuroleptic effects. Benzamides are known for their ability to modulate dopaminergic pathways, which are crucial in treating psychotic disorders.

Research has shown a correlation between structural modifications in benzamide derivatives and their neuroleptic efficacy:

CompoundActivity TypePotency (Relative to Haloperidol)Reference
This compoundNeuroleptic15x more active than Haloperidol
N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamideNeuroleptic408x more active than Metoclopramide

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Arrest : It potentially disrupts cell cycle progression in cancer cells by targeting specific cyclins or cyclin-dependent kinases.
  • Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, providing a basis for neuroleptic activity.

Case Studies

Several studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in various therapeutic contexts:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with imidazo[1,2-a]pyridine derivatives resulted in significant reductions in viability across multiple cancer cell lines (e.g., HeLa and A375), suggesting potential for anticancer drug development.
  • Neuropharmacological Assessment : A comparative analysis of neuroleptic activity revealed that certain benzamide derivatives exhibited a favorable safety profile while maintaining potent antipsychotic effects.

Q & A

Basic: What synthetic methodologies are reported for 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, and how can reaction yields be optimized?

Answer:
The synthesis of this compound typically involves multi-step routes, including:

  • Core imidazopyridine formation : Reacting 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 3672-39-7) with cyano-substituted benzoyl derivatives via condensation reactions. For example, using N,N-dimethylformamide (DMF) as a solvent under reflux conditions yields ~74% efficiency .
  • Functional group modification : Palladium-catalyzed C–H activation can introduce cyano groups or other substituents, leveraging directing groups for regioselectivity .
  • Optimization strategies : Employing continuous flow reactors or automated synthesis platforms (e.g., LabMate.AI ) improves reproducibility and yield . Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS ensures structural fidelity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while 13C^{13}C-NMR confirms cyano (C≡N) and carbonyl (C=O) groups .
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and detects fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, C–N bond lengths in the benzamide moiety typically range 1.32–1.35 Å .

Advanced: How can computational chemistry predict the reactivity of this compound in palladium-catalyzed C–H functionalization?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the cyano group’s electron-withdrawing nature directs Pd catalysts to specific C–H bonds .
  • Molecular Dynamics (MD) : Simulates adsorption on catalytic surfaces (e.g., Pd nanoparticles), revealing steric effects from the phenylimidazopyridine moiety .
  • Machine Learning : Platforms like LabMate.AI integrate reaction databases to optimize ligand-metal interactions and predict cross-coupling efficiencies .

Advanced: What strategies resolve discrepancies between theoretical and experimental crystallographic data for this compound?

Answer:

  • SHELX Refinement : Use twin refinement (TWIN/BASF commands) for twinned crystals. For example, high-resolution data (>1.0 Å) may require anisotropic displacement parameter (ADP) adjustments .
  • Charge Density Analysis : Multipole refinement in software like MoPro identifies electron density mismatches, particularly near the cyano group .
  • Validation Tools : CheckCIF/PLATON flags outliers (e.g., bond angle deviations >5°), guiding manual re-examination of disordered regions .

Advanced: How do structural modifications to the imidazopyridine ring influence biological activity?

Answer:

  • Substituent Effects : Adding electron-withdrawing groups (e.g., -CN) enhances binding to targets like δ-GABAA_A receptors (e.g., DS2 analog, CAS 374084-31-8) by modulating electron density .
  • Activity Assays :
    • In vitro : Radioligand binding assays (e.g., 3H^3H-muscimol for GABA receptors) quantify IC50_{50} values.
    • Molecular Docking : AutoDock Vina predicts interactions with receptor active sites, correlating with experimental IC50_{50} data .
  • ADME Profiling : HPLC logP measurements and hepatic microsome stability tests guide lead optimization .

Advanced: What methodologies address low yields in multi-component reactions involving this compound?

Answer:

  • Catalyst Screening : Y(OTf)3_3 enhances aza-Friedel–Crafts reactions (e.g., C3-alkylation of imidazopyridines) with >60% yields .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while microwave irradiation reduces reaction times .
  • Byproduct Analysis : GC-MS identifies side products (e.g., unreacted aldehydes), prompting stoichiometric adjustments .

Advanced: How is the corrosion inhibition efficiency of structurally related imidazopyridines assessed?

Answer:

  • Electrochemical Studies : Potentiodynamic polarization in 1 M HCl measures corrosion current density (icorri_{corr}), showing mixed-type inhibition (e.g., 85% efficiency at 103^{-3} M) .
  • Adsorption Isotherms : Langmuir models quantify surface coverage, with Gibbs free energy (ΔGads\Delta G_{ads}) values <−20 kJ/mol indicating chemisorption .
  • Computational Modeling : B3LYP/6-31+G(d,p) DFT calculations correlate inhibition efficiency with molecular descriptors (e.g., EHOMO = −5.2 eV) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.